molecular formula C12H18N2O B12537703 Ethyl 3-[(2-methylphenyl)amino]propanimidate CAS No. 801196-08-7

Ethyl 3-[(2-methylphenyl)amino]propanimidate

Cat. No.: B12537703
CAS No.: 801196-08-7
M. Wt: 206.28 g/mol
InChI Key: LICQEFIZFVMCRX-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylphenyl)amino]propanimidate is an imidate ester characterized by a 2-methylphenyl (o-tolyl) substituent attached to the amino group of a propanimidate backbone. These compounds are typically utilized as intermediates in heterocyclic chemistry, pharmaceutical synthesis, and materials science due to their reactive imidate or ester functionalities .

Properties

CAS No.

801196-08-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 3-(2-methylanilino)propanimidate

InChI

InChI=1S/C12H18N2O/c1-3-15-12(13)8-9-14-11-7-5-4-6-10(11)2/h4-7,13-14H,3,8-9H2,1-2H3

InChI Key

LICQEFIZFVMCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCNC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-methylphenyl)amino]propanimidate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with 2-methylphenyl isocyanate. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methylphenyl)amino]propanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthetic Applications

Ethyl 3-[(2-methylphenyl)amino]propanimidate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, particularly in the formation of nitrogen-containing heterocycles.

1.1. Synthesis of Heterocycles

Recent studies have demonstrated the utility of this compound in synthesizing pyrazoles and triazoles through copper-catalyzed reactions. For example, copper-mediated oxidative N–N bond formation has been successfully employed to create substituted hydrazines and pyrazoles from related imidates . This method highlights the compound's role in generating complex molecular architectures that are valuable in pharmaceutical chemistry.

Research indicates that this compound may exhibit significant biological activities, particularly in the context of cancer research and receptor modulation.

2.1. Antitumor Potential

Several derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, specifically against melanoma cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .

2.2. Receptor Modulation

This compound has been investigated for its potential to modulate specific receptors involved in metabolic and inflammatory pathways. For instance, it may interact with melanocortin receptors, which play critical roles in energy homeostasis and inflammation .

3.1. Electrochemical Synthesis

A notable case study involved the electrochemical reduction of N-nitroso compounds to form hydrazines, utilizing this compound as a precursor . This method showcased the compound's versatility and efficiency in producing biologically relevant nitrogen compounds under mild conditions.

3.2. Anticancer Research

In another study, derivatives of this compound were tested for their antitumor efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to this compound can lead to potent anticancer agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionReferences
Synthetic IntermediatesUsed in the synthesis of nitrogen-containing heterocycles
Antitumor ActivityInhibits proliferation of melanoma cells
Receptor ModulationPotential interaction with melanocortin receptors
Electrochemical ProcessesFacilitates the electrochemical reduction of N-nitroso compounds

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methylphenyl)amino]propanimidate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The table below highlights key structural differences, synthesis routes, and applications of Ethyl 3-[(2-methylphenyl)amino]propanimidate and related compounds:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Synthesis Route Applications References
This compound (Target) Imidate ester, 2-methylphenylamino C₁₂H₁₆N₂O₂ 236.27 g/mol Not explicitly described (inferred: condensation of aminopropanol derivatives) Potential intermediate for heterocycles or pharmaceuticals N/A
Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)amino-3-Diethylaminopropenamide Cyano, ethoxycarbonyl, diethylamino C₁₆H₂₂N₄O₃ 318.37 g/mol Two-step synthesis: reaction with acetyl glycine HCl, then DMFDEA in acetonitrile Precursor for N-protected heterocycles (e.g., pyridopyrimidinones, thiazoles)
Methyl 2-[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Pyridinyl, cyano, dimethylamino C₁₃H₁₄N₄O₂ 282.28 g/mol Condensation with aromatic amines (e.g., pyridinyl derivatives) in acetic acid Synthesis of β-heteroaryl-α,β-didehydro-α-amino acid derivatives
(S)-Amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid Pyridyl, 2-methylphenyl, carboxylic acid C₁₅H₁₆N₂O₂ 268.30 g/mol Enzymatic deracemization of racemic amino acids Intermediate for GLP-1 receptor modulators (type II diabetes treatment)
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate Hydroxyphenyl, carbamate-protected amine C₂₁H₂₄N₂O₆ 400.42 g/mol Multi-step amidation and esterification Peptide synthesis, potential protease inhibitors
Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate Benzyloxy, amino, ester C₁₈H₂₁NO₃ 299.37 g/mol SN2 alkylation or Mitsunobu reaction Building block for β-amino acid derivatives in drug discovery
2.2 Key Comparative Insights

Reactivity and Stability: The imidate group in the target compound is more electrophilic than esters or amides in analogs (e.g., ), making it prone to nucleophilic attack in heterocycle formation. Cyano and ethoxycarbonyl groups (e.g., ) enhance stability during N-protection but require harsh conditions (e.g., hydrazine hydrate) for deprotection.

Biological Activity: Pyridinyl and hydroxyphenyl substituents () improve water solubility and bioavailability compared to the hydrophobic 2-methylphenyl group in the target compound. The (S)-amino acid derivative () exhibits chiral specificity, critical for binding to GLP-1 receptors, whereas the target compound’s imidate lacks inherent chirality.

Synthetic Utility :

  • Compounds with carbamate-protected amines () are preferred in peptide synthesis for orthogonal protection strategies.
  • The target compound’s imidate functionality may enable efficient amidine or guanidine synthesis, a route less explored in the analogs provided.

2.3 Challenges and Limitations
  • Stereochemical Control: Unlike the enzymatically resolved (S)-amino acid (), the target compound’s synthesis may require chiral catalysts to achieve enantiopurity.
  • Solubility Issues : The 2-methylphenyl group in the target compound likely reduces aqueous solubility compared to hydroxyphenyl () or pyridinyl () analogs, limiting its use in biological systems.

Biological Activity

Ethyl 3-[(2-methylphenyl)amino]propanimidate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16N2C_{12}H_{16}N_2
  • Molecular Weight : 192.27 g/mol
  • CAS Number : 22767-72-2

This compound exhibits various biological activities through different mechanisms:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases and downregulation of anti-apoptotic proteins .
  • Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against a range of bacteria and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
  • Anti-inflammatory Effects : this compound has been noted for its ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The most pronounced effects were observed in breast cancer cells, where treatment led to a reduction in cell viability by up to 70% at higher concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's pro-apoptotic effects .

Case Study 2: Antimicrobial Activity

In a controlled study assessing the antimicrobial properties of this compound, it was found effective against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating significant antimicrobial potential. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

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